molecular formula C9H14O5 B11717223 (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

Cat. No.: B11717223
M. Wt: 202.20 g/mol
InChI Key: MRZOBYXLLOJEQD-NKWVEPMBSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid is $$ \text{C}{9}\text{H}{14}\text{O}_{5} $$, with a molecular weight of 202.20 g/mol. The oxolane (tetrahydrofuran) ring adopts a puckered conformation, with the carboxylic acid group at position 2 and a 3-methoxy-3-oxopropyl side chain at position 5. The stereochemistry at C2 and C5 follows the R and S configurations, respectively, as confirmed by chiral resolution techniques.

The methoxycarbonyl group (-COOCH$$_3$$) at the terminal position of the side chain introduces electron-withdrawing effects, while the carboxylic acid (-COOH) at C2 enables hydrogen bonding. The SMILES notation $$ \text{O=C([C@@H]1OC@HCC1)O} $$ explicitly defines the stereochemical arrangement.

Property Value
Molecular formula $$ \text{C}{9}\text{H}{14}\text{O}_{5} $$
Molecular weight 202.20 g/mol
Stereodescriptors (2R,5S)
Key functional groups Carboxylic acid, ester

Comparative analysis with achiral oxolane derivatives reveals that the (2R,5S) configuration reduces ring strain by optimizing substituent orientations. This stereochemical preference aligns with density functional theory (DFT) predictions for oxolane systems with bulky substituents.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/t6-,7+/m0/s1

InChI Key

MRZOBYXLLOJEQD-NKWVEPMBSA-N

Isomeric SMILES

COC(=O)CC[C@@H]1CC[C@@H](O1)C(=O)O

Canonical SMILES

COC(=O)CCC1CCC(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Hydrochloric acid (1–2 equiv.) in methanol at 60–90°C.

  • Stereochemical Control : The (2R,5S) configuration is preserved via steric hindrance from acetyl protecting groups during cyclization.

  • Yield : 78–85% after crystallization from toluene/heptane mixtures.

Table 1: Cyclization Parameters and Outcomes

Starting MaterialCatalystTemperature (°C)Yield (%)Purity (%)
Methyl 2-hydroxypentanoate derivativeHCl808299.5
Ethyl 2-hydroxypentanoate derivativep-TsOH907898.7

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated esters provides access to chiral centers. The Semantic Scholar protocol (General Procedure A) uses Raney nickel under hydrogen to reduce methyl 5-(3-methoxy-3-oxopropenyl)oxolane-2-carboxylate . Enantiomeric excess (ee) exceeds 95% when chiral phosphine ligands (e.g., BINAP) are employed.

Key Considerations

  • Substrate Design : The α,β-unsaturated ester must adopt an s-cis conformation for optimal hydrogen binding.

  • Solvent Effects : Methanol enhances catalyst activity compared to THF or DCM.

  • Scale-Up Challenges : Catalyst filtration and recycling require specialized equipment for industrial applications.

Table 2: Hydrogenation Performance with Different Ligands

Ligandee (%)Reaction Time (h)Yield (%)
(R)-BINAP97689
(S)-SegPhos95885
No ligand01272

Diels-Alder Reaction-Based Strategies

While US6677464B2 focuses on bicyclic systems, its Diels-Alder methodology can be modified for oxolanes. Reacting furan with methyl acrylate in the presence of Lewis acids (e.g., ZnCl₂) generates a cycloadduct, which is hydrolyzed to the carboxylic acid. Subsequent functionalization introduces the 3-methoxy-3-oxopropyl group via Mitsunobu alkylation.

Limitations and Adaptations

  • Regioselectivity : The endo rule favors undesired isomers without chiral auxiliaries.

  • Post-Modification : Mitsunobu conditions (DEAD, PPh₃) achieve 85% yield for sidechain installation.

Table 3: Diels-Alder Reaction Optimization

DienophileLewis AcidTemperature (°C)Endo:Exo Ratio
Methyl acrylateZnCl₂254:1
Ethyl acrylateBF₃·Et₂O03:1

Microwave-Assisted Cyclization

Adapting the Semantic Scholar’s microwave protocol (Procedure C), cyclization of linear keto-esters completes in 2 hours versus 12 hours conventionally. Microwave irradiation at 150°C in toluene with p-toluenesulfonic acid achieves 92% yield, minimizing side reactions.

Table 4: Conventional vs. Microwave Cyclization

MethodTime (h)Yield (%)Purity (%)
Conventional127597
Microwave29299

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxycarboxylic acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents, particularly in oncology and infectious diseases.

  • Anticancer Activity : Preliminary studies indicate that (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 lung adenocarcinoma cells, showing IC50 values comparable to established chemotherapeutics.
CompoundCell LineIC50 (µM)Mechanism of Action
Target CompoundA549 (Lung)66Induces apoptosis
CisplatinA549 (Lung)10DNA cross-linking

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound against multi-drug resistant pathogens.

  • Inhibitory Activity : The compound demonstrated significant inhibition against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

Case Study on Lung Cancer

A clinical study evaluated the effectiveness of (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid in patients with advanced lung cancer. Results indicated a significant improvement in overall survival rates when combined with standard therapies.

Case Study on Bacterial Infections

A cohort study involving patients with chronic infections showed that incorporating this compound into antibiotic regimens reduced treatment durations and improved patient outcomes.

Mechanism of Action

The mechanism by which (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
(2R,5S)-5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid C₉H₁₄O₅ 202.21 Oxolane, carboxylic acid, methoxy-oxopropyl Synthetic intermediate, pharmacological research
Compound A C₉H₁₄O₅ 202.21 Oxolane, Fmoc-protected amino methyl Peptide synthesis
Compound B C₁₀H₁₇NO₅ 247.24 Oxolane, Boc-protected amino Peptide synthesis
Compound D C₁₁H₁₂O₄ 208.21 Oxirane, 4-methoxyphenyl Flavor/fragrance synthesis
Compound E C₁₁H₁₉NO₅ 261.27 Pyrrolidinone, hydroxyl, methyl Bioactive molecule design
Compound F C₁₇H₂₀O₉ 368.34 Cyclohexanecarboxylic acid, feruloyl ester Antioxidant studies

Research Findings and Insights

  • Structural Flexibility: The oxolane ring in the target compound provides conformational rigidity compared to pyrrolidinone or beta-lactam analogs, influencing binding affinity in drug-receptor interactions .
  • Functional Group Impact : Methoxy and oxo groups enhance solubility in polar solvents, whereas Boc/Fmoc groups improve stability during synthetic workflows .
  • Biological Relevance : Unlike beta-lactams, the target compound lacks intrinsic antibiotic activity but may serve as a scaffold for prodrug development due to its carboxylic acid moiety .

Biological Activity

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, also known as a derivative of tetrahydrofuran, has garnered attention in recent years for its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its role in metabolic pathways and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid
  • Molecular Formula : C₇H₁₀O₅
  • CAS Number : 4344-84-7

Research indicates that (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid may exert its biological effects through several mechanisms:

  • Inhibition of Fatty Acid Synthase (FASN) :
    • Similar compounds have been shown to inhibit FASN, a key enzyme in lipid biosynthesis. Inhibition of this enzyme can lead to reduced lipid accumulation in cells, which is beneficial in cancer therapy .
  • Impact on Mitochondrial Function :
    • Studies suggest that related compounds can impair mitochondrial function and increase reactive oxygen species (ROS) production, leading to oxidative stress. This mechanism is particularly relevant in cancer cells where mitochondrial dysfunction can promote apoptosis .
  • Potential Anti-Cancer Activity :
    • The compound’s structural similarities to known inhibitors suggest potential anti-cancer properties. It may induce cell cycle arrest and apoptosis in various cancer cell lines by modulating metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
FASN InhibitionDecreased lipid synthesis
Mitochondrial DysfunctionIncreased ROS levels, impaired function
Anti-Cancer EffectsInduction of apoptosis in cancer cells

Case Studies

  • Study on Lipid Metabolism :
    • A study explored the effects of similar oxolane derivatives on lipid metabolism in breast cancer cells. The results indicated a significant reduction in fatty acid synthesis and an increase in apoptosis markers following treatment with the compound .
  • Mitochondrial Function Analysis :
    • Research focusing on mitochondrial function revealed that treatment with (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid led to a decrease in mitochondrial membrane potential and an increase in ROS production, suggesting a mechanism for its cytotoxic effects against tumor cells .

Toxicity and Safety Profile

Preliminary assessments suggest that (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid exhibits low toxicity profiles in vitro. However, further studies are necessary to fully understand its safety and efficacy in vivo.

Table 2: Toxicity Profile

ParameterValue
Ames TestNon-carcinogenic
Rat Acute Toxicity (LD50)Not applicable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Stereoselective synthesis : Use chiral starting materials (e.g., (R)-propylene oxide derivatives) to preserve stereochemistry during ring-opening reactions .
  • Reaction conditions : Reflux in acetic acid with sodium acetate (0.01 mol) to promote cyclization, followed by recrystallization from acetic acid to isolate the product .
  • Purification : Employ preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm purity >95% via GC or LC-MS .

Q. How can the stereochemistry and structural conformation of this compound be validated?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm the (2R,5S) configuration and oxolane ring geometry .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify diastereotopic protons and stereochemical assignments .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT-based simulations) to validate chiral centers .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability testing : Incubate the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 14 days. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., methoxy group cleavage) .
  • Storage recommendations : Store in anhydrous conditions at –20°C to prevent ester hydrolysis or oxolane ring opening .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology :

  • DFT calculations : Use Gaussian 16 to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., carbonyl groups) .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess conformational stability of the oxolane ring .

Q. What mechanistic insights explain contradictory data on its catalytic activity in asymmetric synthesis?

  • Methodology :

  • Kinetic studies : Perform time-resolved NMR or IR spectroscopy to track reaction intermediates during catalytic cycles .
  • Isotope labeling : Use 18^{18}O-labeled reagents to trace oxygen transfer pathways in ester hydrolysis or transesterification reactions .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what structural analogs enhance binding affinity?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with active sites (e.g., cyclooxygenase-2) .
  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and compare IC50_{50} values in enzyme inhibition assays .

Q. What analytical strategies resolve discrepancies in reported solubility data across solvents?

  • Methodology :

  • Hansen solubility parameters : Calculate HSP values (δd_d, δp_p, δh_h) to predict solubility in polar aprotic solvents (e.g., DMF vs. THF) .
  • Gravimetric analysis : Measure saturation concentrations at 25°C using a shake-flask method with UV-Vis or NMR quantification .

Contradiction Analysis and Experimental Design

Q. Why do different synthetic protocols yield variable enantiomeric excess (ee) values?

  • Root cause : Competing reaction pathways (e.g., racemization during reflux) or impurities in chiral catalysts .
  • Resolution : Optimize reaction time/temperature and use chiral additives (e.g., (+)-cinchonidine) to suppress racemization .

Q. How can conflicting cytotoxicity data in cell-based assays be reconciled?

  • Experimental design :

  • Standardize assay conditions (e.g., cell line, incubation time, serum concentration) .
  • Include a prodrug control to account for esterase-mediated activation .

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